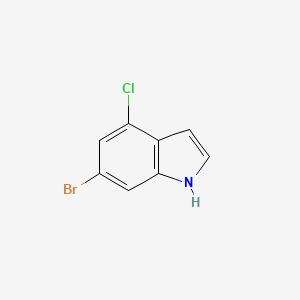

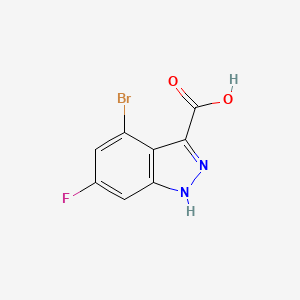

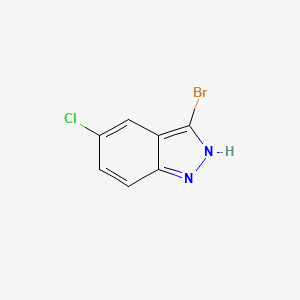

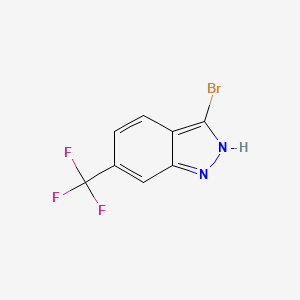

3-Bromo-6-(trifluoromethyl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6-(trifluoromethyl)-1H-indazole, also known as BTFI, is an indazole derivative that has been extensively studied in recent years. It is an important synthetic intermediate for a variety of pharmaceuticals and agrochemicals. BTFI has been found to possess unique biological activities, including anti-inflammatory, anti-cancer and anti-microbial effects. In addition, BTFI has been used as a model compound for studying the mechanism of action of other indazole derivatives.

Applications De Recherche Scientifique

Crystallographic Structure and Molecular Interactions The compound 3-Bromo-6-(trifluoromethyl)-1H-indazole, alongside other fluorinated indazoles, has been studied for its crystallographic structure and molecular interactions. Notably, the crystal structures of related NH-indazoles were determined, shedding light on the supramolecular structure and interactions such as hydrogen bonding and aromatic interactions. The crystallization behavior and the formation of certain catemers in specific chiral space groups were observed, contributing to our understanding of molecular behavior in solid states (Teichert et al., 2007).

Synthesis and Chemical Properties 3-Bromo-6-(trifluoromethyl)-1H-indazole has been recognized as a significant building block in the synthesis of indazole scaffolds. It has been used to synthesize novel indazole derivatives, showcasing its versatility and importance in chemical syntheses. Studies have highlighted its role in the divergent synthesis of indazoles, emphasizing its significance in the creation of novel compounds (Cottyn et al., 2007). Further research has explored novel synthesis methods for 3-substituted indazole derivatives using 3-bromo-1H-indazole, offering more general and efficient approaches compared to earlier methods (Welch et al., 1992).

Biological Activity and Applications The compound has been involved in studies exploring biological activities, such as antimicrobial activity. For example, indazole regioisomers, including variants of 3-Bromo-6-(trifluoromethyl)-1H-indazole, have been studied for their antimicrobial properties against various bacterial and fungal species. These studies provide insights into the potential therapeutic applications of these compounds (Yakaiah et al., 2008).

Propriétés

IUPAC Name |

3-bromo-6-(trifluoromethyl)-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZHDSPRCRQGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646707 |

Source

|

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(trifluoromethyl)-1H-indazole | |

CAS RN |

1000341-21-8 |

Source

|

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.